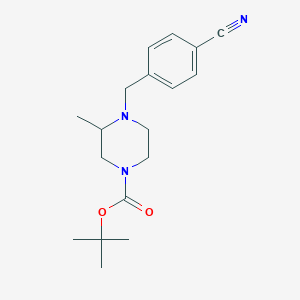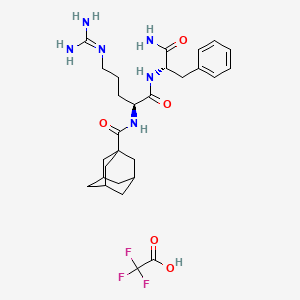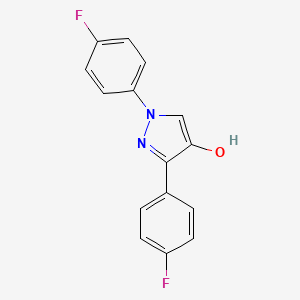![molecular formula C18H39N2O8P B12044276 cyclohexanamine;[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] dihydrogen phosphate](/img/structure/B12044276.png)
cyclohexanamine;[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] dihydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanamine;[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] dihydrogen phosphate est un composé organique complexe appartenant à la classe des inositol phosphates. Ces composés se caractérisent par la présence d'un groupe phosphate lié à une fraction d'inositol ou de cyclohexanehexol.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de cyclohexanamine;[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] dihydrogen phosphate implique généralement la réaction de la cyclohexanamine avec un agent phosphorylant dans des conditions contrôlées. Les conditions de réaction, telles que la température, le pH et le solvant, sont soigneusement optimisées pour garantir un rendement et une pureté élevés du produit. Les agents phosphorylants courants comprennent l'oxychlorure de phosphore et les dérivés de l'acide phosphorique.
Méthodes de production industrielle
Dans un contexte industriel, la production de ce composé peut impliquer des processus de lots à grande échelle ou des processus continus. Le choix de la méthode dépend de facteurs tels que le volume de production souhaité, le coût et les considérations environnementales. La production industrielle utilise souvent des techniques avancées telles que la phosphorylation catalytique et les réacteurs à haute pression pour améliorer l'efficacité et réduire les déchets.
Analyse Des Réactions Chimiques
Types de réactions
Cyclohexanamine;[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] dihydrogen phosphate subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en ses formes réduites.
Substitution : Le composé peut participer à des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les conditions de réaction, y compris la température, le solvant et le catalyseur, sont adaptées pour obtenir la transformation souhaitée.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions de réaction spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des dérivés de la cyclohexanone, tandis que la réduction peut produire des dérivés du cyclohexanol.
Applications de la recherche scientifique
This compound a un large éventail d'applications de recherche scientifique :
Chimie : Il est utilisé comme réactif dans diverses réactions de synthèse organique.
Biologie : Le composé est étudié pour son rôle dans les voies de signalisation cellulaire et les processus métaboliques.
Médecine : La recherche explore ses applications thérapeutiques potentielles, y compris son utilisation comme candidat médicament pour le traitement de certaines maladies.
Industrie : Le composé est utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action de this compound implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut agir en se liant à des enzymes ou à des récepteurs, modulant ainsi leur activité. Cette interaction peut entraîner des modifications des processus cellulaires tels que la transduction du signal, l'expression des gènes et la régulation métabolique.
Applications De Recherche Scientifique
Cyclohexanamine;[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] dihydrogen phosphate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its role in cellular signaling pathways and metabolic processes.
Medicine: Research explores its potential therapeutic applications, including its use as a drug candidate for treating certain diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of cyclohexanamine;[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] dihydrogen phosphate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic regulation.
Comparaison Avec Des Composés Similaires
Composés similaires
- Cyclohexanamine;[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(2-nitrophenoxy)oxan-2-yl]methyl dihydrogen phosphate
- Cyclohexanamine;[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate
Unicité
Cyclohexanamine;[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] dihydrogen phosphate est unique en raison de sa stéréochimie spécifique et de ses groupes fonctionnels, qui lui confèrent des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C18H39N2O8P |
|---|---|
Poids moléculaire |
442.5 g/mol |
Nom IUPAC |
cyclohexanamine;[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] dihydrogen phosphate |
InChI |
InChI=1S/2C6H13N.C6H13O8P/c2*7-6-4-2-1-3-5-6;1-2-3(7)4(8)5(9)6(13-2)14-15(10,11)12/h2*6H,1-5,7H2;2-9H,1H3,(H2,10,11,12)/t;;2-,3+,4+,5-,6+/m..0/s1 |
Clé InChI |
FQMPFZHILABVMA-PEJHDPODSA-N |
SMILES isomérique |
C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)OP(=O)(O)O)O)O)O.C1CCC(CC1)N.C1CCC(CC1)N |
SMILES canonique |
CC1C(C(C(C(O1)OP(=O)(O)O)O)O)O.C1CCC(CC1)N.C1CCC(CC1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-Cyanoethyl)-3-methyl-1-(phenylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12044193.png)
![3,4-Dichloro-5-[2-(furan-2-yl)-2-oxoethyl]furan-2(5H)-one](/img/structure/B12044199.png)

![(5Z)-5-{[3-(4-Butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(3-ethoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12044207.png)
![(4-propan-2-yl-1,4-diazepan-1-yl)-[1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-yl]methanone;hydrochloride](/img/structure/B12044219.png)




![3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-methyl-1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12044257.png)




